molecular formula C20H22 B14223259 1,1'-(6-Methylhepta-1,5-diene-2,3-diyl)dibenzene CAS No. 830345-35-2

1,1'-(6-Methylhepta-1,5-diene-2,3-diyl)dibenzene

Cat. No.: B14223259
CAS No.: 830345-35-2
M. Wt: 262.4 g/mol
InChI Key: NHAYRBZKRJCZQY-UHFFFAOYSA-N
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Description

2,3-Diphenyl-6-methyl-1,5-heptadiene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are hydrocarbons that contain two double bonds separated by a single bond. This particular compound is characterized by the presence of phenyl groups at the 2 and 3 positions and a methyl group at the 6 position on the heptadiene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-6-methyl-1,5-heptadiene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction typically requires the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile to proceed efficiently .

Industrial Production Methods

Industrial production of 2,3-Diphenyl-6-methyl-1,5-heptadiene may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-6-methyl-1,5-heptadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, ketones, and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Diphenyl-6-methyl-1,5-heptadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-6-methyl-1,5-heptadiene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various chemical reactions, such as cycloaddition and substitution, by forming reactive intermediates. These intermediates can interact with biological molecules or other chemical species, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Heptadiene: Another conjugated diene with similar reactivity but different substitution pattern.

    2,6-Dimethyl-1,5-heptadiene: Similar structure with methyl groups at different positions.

    Penta-1,3-diene: A simpler conjugated diene with fewer substituents.

Uniqueness

2,3-Diphenyl-6-methyl-1,5-heptadiene is unique due to the presence of phenyl groups, which enhance its stability and reactivity. The phenyl groups also provide additional sites for substitution reactions, making it a versatile compound for various applications .

Properties

CAS No.

830345-35-2

Molecular Formula

C20H22

Molecular Weight

262.4 g/mol

IUPAC Name

(6-methyl-2-phenylhepta-1,5-dien-3-yl)benzene

InChI

InChI=1S/C20H22/c1-16(2)14-15-20(19-12-8-5-9-13-19)17(3)18-10-6-4-7-11-18/h4-14,20H,3,15H2,1-2H3

InChI Key

NHAYRBZKRJCZQY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2)C

Origin of Product

United States

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